molecular formula C7H6N2O B2378290 5-(1H-pyrrol-2-yl)isoxazole CAS No. 855742-05-1

5-(1H-pyrrol-2-yl)isoxazole

Cat. No.: B2378290
CAS No.: 855742-05-1
M. Wt: 134.138
InChI Key: IOPGETFDVKMTBS-UHFFFAOYSA-N
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Description

5-(1H-pyrrol-2-yl)isoxazole is a heterocyclic compound that contains both a pyrrole and an isoxazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrrol-2-yl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction between nitrile oxides and alkynes. This method is known for its high regioselectivity and efficiency. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-pyrrol-2-yl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the formation of various 1,3-bifunctional derivatives of carbonyl compounds .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1H-pyrrol-2-yl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 5-(1H-pyrrol-2-yl)isoxazole is unique due to the presence of both a pyrrole and an isoxazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds .

Biological Activity

5-(1H-pyrrol-2-yl)isoxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

This compound features an isoxazole ring substituted with a pyrrole moiety. This combination is believed to confer unique electronic properties that enhance its biological interactions. The compound can be synthesized through various methods, often involving the reaction of 2-pyrrolyl compounds with α-haloketones, leading to cyclization and functionalization to introduce various substituents.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, SAR studies have shown that modifications at the C-5 position of the isoxazole significantly affect potency against cancer cells, with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific derivative and modification .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, potentially through modulation of cytokine production and signaling pathways involved in inflammatory responses .
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound derivatives may possess antimicrobial activity, which warrants further investigation into their mechanisms of action against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example, the introduction of hydrogen bond donors or acceptors in specific positions can enhance binding affinity to biological targets. Table 1 summarizes key findings from SAR studies:

Compound VariantModificationIC50 (μM)Biological Activity
Original CompoundNone110 ± 10Moderate potency
Variant AMethyl at C-53.3 ± 0.3Reduced activity
Variant BBromine at C-42.9 ± 0.2Enhanced activity
Variant CNo substitutionn.d.Baseline activity

These results indicate that subtle changes in the molecular structure can lead to significant variations in biological activity, highlighting the importance of targeted modifications in drug design .

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of various isoxazole derivatives, researchers found that compounds derived from this compound exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The most potent derivative showed an IC50 value of approximately 6.76 µg/mL against HCT116 cells, demonstrating superior efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory potential of this compound revealed that it could downregulate IL-17a expression levels in vitro. The study employed RT-PCR techniques to quantify cytokine levels, showing a fold decrease relative to control treatments, indicating promising therapeutic avenues for inflammatory diseases .

Properties

IUPAC Name

5-(1H-pyrrol-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPGETFDVKMTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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